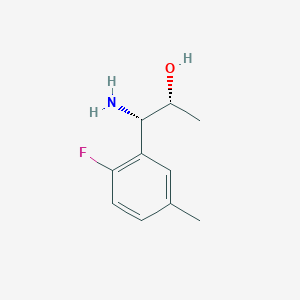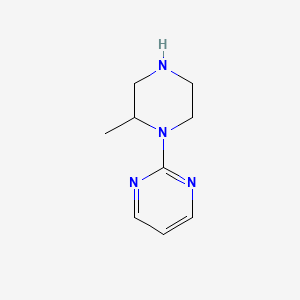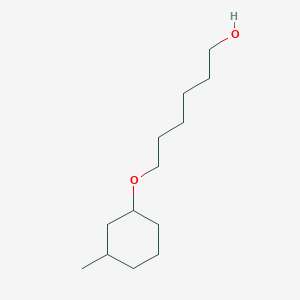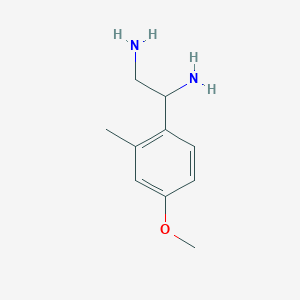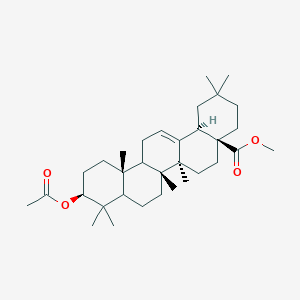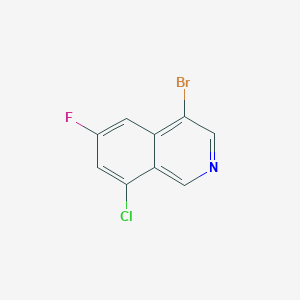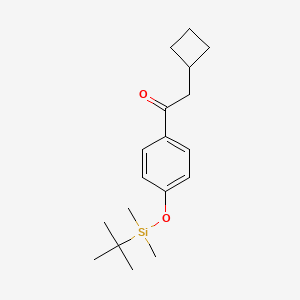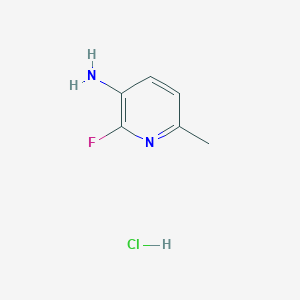
N-Boc-5-bromo-2-fluoro-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-5-bromo-2-fluoro-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenyl ring. This compound is primarily used in peptide synthesis and medicinal chemistry research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-bromo-2-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-Boc-5-bromo-2-fluoro-D-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiol-substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: The free amino acid is obtained after Boc group removal.
Peptides: Peptide chains incorporating this compound are synthesized.
科学的研究の応用
Chemistry:
Peptide Synthesis: N-Boc-5-bromo-2-fluoro-D-phenylalanine is used as a building block in the synthesis of peptides with specific structural and functional properties.
Biology:
Protein Engineering: It is incorporated into proteins to study the effects of bromine and fluorine substitutions on protein structure and function.
Medicine:
Drug Development: This compound is explored for its potential in developing novel pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of new materials with unique properties due to the presence of bromine and fluorine atoms.
作用機序
The mechanism by which N-Boc-5-bromo-2-fluoro-D-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The bromine and fluorine atoms can influence the electronic and steric properties of the molecule, affecting its interactions with biological targets. These modifications can alter the binding affinity, specificity, and overall activity of the resulting peptides or proteins.
類似化合物との比較
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: This compound is similar but exists as a racemic mixture of D- and L-forms.
N-Boc-5-bromo-2-fluoro-L-phenylalanine: The L-enantiomer of the compound.
Uniqueness: N-Boc-5-bromo-2-fluoro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties compared to its analogs.
特性
分子式 |
C14H17BrFNO4 |
|---|---|
分子量 |
362.19 g/mol |
IUPAC名 |
(2R)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChIキー |
GMCNCAWDRLFCEF-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
